3-Chloro-4-nitrobenzonitrile

Descripción

Systematic Nomenclature and Molecular Formula Analysis

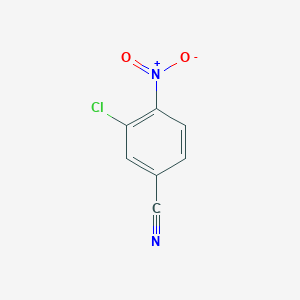

3-Chloro-4-nitrobenzonitrile (CAS 34662-29-8) is an aromatic compound with the systematic IUPAC name This compound , reflecting the positions of its substituents on the benzene ring. Its molecular formula, C₇H₃ClN₂O₂ , corresponds to a molecular weight of 182.56 g/mol . The structure consists of a benzene ring substituted with:

- A chlorine atom at the meta position (C3),

- A nitro group (-NO₂) at the para position (C4),

- A cyano group (-CN) at the ortho position relative to the nitro group (C1) .

The molecular formula breakdown is as follows:

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon | 7 | 84.07 |

| Hydrogen | 3 | 3.03 |

| Chlorine | 1 | 35.45 |

| Nitrogen | 2 | 28.02 |

| Oxygen | 2 | 32.00 |

| Total | 182.56 |

The spatial arrangement of substituents creates distinct electronic effects: the electron-withdrawing nitro and cyano groups induce a meta-directing influence , while the chlorine atom further polarizes the aromatic ring .

Crystallographic Studies and Hydrogen Bonding Interactions

X-ray crystallography reveals that this compound crystallizes in the triclinic system with space group P1 and unit cell parameters:

The crystal structure is stabilized by weak intermolecular interactions , including:

- C–H⋯O hydrogen bonds between aromatic hydrogen atoms and nitro oxygen atoms,

- C–H⋯N hydrogen bonds involving the cyano group .

These interactions form a layered lattice structure, with an average H-bond length of 2.6–2.9 Å . Notably, the nitro and cyano groups are coplanar with the benzene ring, minimizing steric strain .

In derivatives such as (4-chloro-3-nitrobenzoato)triphenyltin(IV), the benzoate ligand retains similar hydrogen-bonding motifs, with intramolecular C–H⋯O bonds generating S(5) ring motifs .

Comparative Analysis of Isomeric Nitrochlorobenzonitrile Derivatives

The positional isomerism of nitro and chloro substituents significantly influences physicochemical properties. Key isomers include:

Electronic Effects :

- The 3-chloro-4-nitro isomer exhibits stronger electron withdrawal due to the para-nitro group, enhancing reactivity in nucleophilic substitution compared to the meta-nitro isomers .

- The 2-chloro-4-nitro derivative shows reduced thermal stability (lower melting point) due to steric clashes between substituents .

Synthetic Utility :

Propiedades

IUPAC Name |

3-chloro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIMPYHIOHKXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566311 | |

| Record name | 3-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-29-8 | |

| Record name | 3-Chloro-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

From 4-chloro-3-nitrobenzamide: One common method involves the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride.

Green Synthesis: Another method involves the use of ionic liquids as recycling agents.

Industrial Production Methods:

- Industrially, 3-chloro-4-nitrobenzonitrile can be produced by the chlorination of 4-nitrobenzonitrile using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: 3-Chloro-4-nitrobenzonitrile can undergo reduction reactions to form 3-chloro-4-aminobenzonitrile.

Substitution: This compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, stannous chloride.

Substitution: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Reduction: 3-Chloro-4-aminobenzonitrile.

Substitution: Products depend on the nucleophile used, such as 3-chloro-4-aminobenzonitrile derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-4-nitrobenzonitrile is utilized in the synthesis of various pharmaceuticals, particularly as an intermediate for compounds targeting the serotonin transporter (SERT). This application is crucial for developing radiotracers used in positron emission tomography (PET), aiding in the study of neurological disorders such as depression and anxiety .

Case Study:

A study demonstrated the synthesis of SERT ligands using this compound as a precursor. The synthesized compounds exhibited high affinity for SERT, making them potential candidates for imaging studies .

Organic Synthesis

The compound is employed as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and reductions, leading to derivatives such as 3-chloro-4-aminobenzonitrile .

Data Table: Reactions Involving this compound

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Reduction | Iron/HCl, Stannous Chloride | 3-Chloro-4-aminobenzonitrile |

| Nucleophilic Substitution | Amines, Thiols | Various derivatives |

Agrochemicals and Dyes

Beyond medicinal applications, this compound is also relevant in the agrochemical sector for synthesizing herbicides and pesticides. Its ability to form various bioactive compounds makes it a valuable intermediate in developing new agrochemical products .

Biochemical Implications

The compound's interaction with biological systems has been studied extensively. Its ability to modulate enzyme activity and influence cellular metabolism highlights its potential in biochemical research. For example, its role in affecting cell signaling pathways can provide insights into metabolic disorders .

Mecanismo De Acción

The mechanism of action of 3-chloro-4-nitrobenzonitrile largely depends on its application. For instance, in the radiosynthesis of serotonin transporter ligands, it acts as a precursor that undergoes further chemical transformations to form the desired ligand . The molecular targets and pathways involved are specific to the final product synthesized from this compound.

Comparación Con Compuestos Similares

Positional Isomers: 4-Chloro-3-nitrobenzonitrile

Structure: 4-Chloro-3-nitrobenzonitrile (CAS: 939-80-0) is a positional isomer with the chloro and nitro groups swapped (4-Cl, 3-NO₂). Its molecular formula is identical (C₇H₃ClN₂O₂), but the altered substituent positions significantly affect its reactivity and physical properties.

Substituent Variants: 3-Chloro-4-fluorobenzonitrile

Structure : 3-Chloro-4-fluorobenzonitrile (CAS: 117482-84-5) replaces the nitro group with fluorine. Its molecular formula is C₇H₃ClFN , with a molecular weight of 155.56 g/mol .

Functional Group Variants: 3-Methoxy-4-nitrobenzonitrile

Structure : 3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4) substitutes the chloro group with a methoxy (-OCH₃) group. Its molecular formula is C₈H₆N₂O₃ , with a molecular weight of 178.15 g/mol .

- Physical Properties : Melting point is 125–126°C, higher than this compound due to hydrogen bonding capabilities of the methoxy group .

- Reactivity: The methoxy group acts as an electron donor, reducing electrophilic substitution rates compared to the chloro analog .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 34662-29-8 | C₇H₃ClN₂O₂ | 196.57 | 3-Cl, 4-NO₂ | Not reported | Pharmaceutical intermediates |

| 4-Chloro-3-nitrobenzonitrile | 939-80-0 | C₇H₃ClN₂O₂ | 196.57 | 4-Cl, 3-NO₂ | Not reported | Sulfonamide synthesis |

| 3-Chloro-4-fluorobenzonitrile | 117482-84-5 | C₇H₃ClFN | 155.56 | 3-Cl, 4-F | Not reported | Fluorinated polymers |

| 3-Methoxy-4-nitrobenzonitrile | 177476-75-4 | C₈H₆N₂O₃ | 178.15 | 3-OCH₃, 4-NO₂ | 125–126 | Specialty chemicals |

Key Research Findings

- Synthetic Challenges : The preparation of this compound requires precise control of chlorination conditions to avoid byproducts, unlike its methoxy variant, which is more straightforward to synthesize .

- Reactivity Trends : Nitro groups enhance electrophilic substitution reactivity, making this compound more reactive in nucleophilic aromatic substitutions compared to its fluoro or methoxy analogs .

- Thermal Stability: Halogenated nitriles generally exhibit higher thermal stability than their non-halogenated counterparts, a critical factor in high-temperature industrial processes .

Actividad Biológica

3-Chloro-4-nitrobenzonitrile (C7H3ClN2O2) is a compound that has garnered attention in various fields of biological research due to its notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

- Molecular Formula : C7H3ClN2O2

- Molecular Weight : 182.57 g/mol

- Melting Point : 98-102 °C

- CAS Number : 939-80-0

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in antibacterial and antifungal domains. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Antibacterial Activity

Research has indicated that this compound possesses potent antibacterial properties. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for various bacterial strains, indicating that the compound shows stronger activity against Staphylococcus aureus compared to other strains.

Antifungal Activity

Additionally, this compound has been evaluated for antifungal properties. It demonstrated significant activity against common fungal pathogens, making it a candidate for further investigation in antifungal drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. The compound's nitro group plays a crucial role in its mechanism, facilitating the formation of reactive intermediates that can damage cellular components.

Case Studies

-

Study on Antibacterial Efficacy

A recent study published in the Journal of Medicinal Chemistry examined the antibacterial efficacy of various nitro-substituted benzonitriles, including this compound. The results indicated that modifications to the nitro group significantly influenced antibacterial potency and spectrum of activity . -

Antifungal Screening

Another investigation assessed the antifungal activity of this compound against Candida species. The compound was found to inhibit growth at concentrations comparable to established antifungals, suggesting its potential as an alternative treatment option .

Q & A

How can competing substituent effects (chloro, nitro, and nitrile groups) be managed during the synthesis of 3-Chloro-4-nitrobenzonitrile?

Basic Research Focus:

The synthesis of polyhalogenated aromatic compounds like this compound requires careful control of reaction conditions to avoid undesired side reactions. Nitro and chloro groups are strong electron-withdrawing substituents, which can deactivate the aromatic ring and influence regioselectivity in subsequent reactions.

Methodological Answer:

- Stepwise Functionalization: Introduce substituents sequentially. For example, nitration of 4-chlorobenzonitrile should precede or follow chlorination, depending on the directing effects of existing groups. Nitro groups are meta-directing, while chloro groups (ortho/para-directing) may compete, requiring precise temperature control (e.g., 0–5°C for nitration to minimize side reactions) .

- Catalytic Optimization: Use Lewis acids like FeCl₃ to enhance electrophilic substitution efficiency. Monitor reaction progress via TLC or HPLC to detect intermediates .

What crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?

Advanced Research Focus:

X-ray crystallography is critical for confirming molecular geometry, especially when steric hindrance or electronic effects create ambiguities in spectroscopic data.

Methodological Answer:

- Software Suite: SHELX programs (SHELXS for structure solution and SHELXL for refinement) are industry standards for small-molecule crystallography. These tools handle twinning and high-resolution data effectively .

- ORTEP-3 Integration: Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks, aiding in the visualization of steric interactions between nitro and nitrile groups .

How can spectroscopic and computational methods be combined to characterize this compound?

Basic Research Focus:

Multimodal characterization ensures accurate identification of functional groups and electronic properties.

Methodological Answer:

- NMR Analysis: ¹H/¹³C NMR can resolve aromatic proton splitting patterns, with nitro and chloro groups causing distinct deshielding (e.g., nitro at δ 8.5–9.0 ppm). Use deuterated DMSO for solubility .

- Mass Spectrometry: High-resolution MS (HRMS) with electron ionization (EI) detects molecular ion peaks (e.g., [M]⁺ at m/z 196.5 for C₇H₂ClN₂O₂) and fragment patterns (e.g., loss of NO₂ or Cl) .

- Computational Validation: Compare experimental IR spectra (e.g., C≡N stretch ~2230 cm⁻¹) with DFT-calculated vibrational modes using Gaussian or ORCA software .

What advanced strategies mitigate degradation during long-term storage of this compound?

Advanced Research Focus:

Nitroaromatic compounds are prone to photodegradation and hydrolysis under suboptimal conditions.

Methodological Answer:

- Storage Conditions: Store in amber glass vials at –20°C under inert gas (Ar/N₂). Avoid exposure to moisture or UV light, which can hydrolyze the nitrile group to an amide .

- Stability Monitoring: Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like 3-chloro-4-nitrobenzoic acid .

How does the sequence of nitration and chlorination impact the regiochemistry of this compound synthesis?

Advanced Research Focus:

Substituent introduction order affects reaction pathways and yields due to electronic and steric effects.

Methodological Answer:

- Nitration First: Nitrating 4-chlorobenzonitrile directs the nitro group to the meta position (C3) relative to Cl (C4), leveraging the chloro group’s ortho/para-directing nature. This route minimizes competing isomer formation .

- Chlorination First: Chlorinating 3-nitrobenzonitrile may lead to mixed products due to the nitro group’s strong meta-directing effect. Use kinetic control (low temperature) to favor the desired isomer .

What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Focus:

The electron-deficient aromatic ring facilitates NAS but requires precise modeling to predict regioselectivity.

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., para to nitro groups) prone to attack by nucleophiles like hydroxide or amines .

- Kinetic Simulations: Apply Eyring equation models to compare activation energies for substitution at C2 (meta to Cl) vs. C5 (para to NO₂), guiding solvent selection (e.g., DMF for polar transition states) .

How can this compound serve as a precursor for heterocyclic compounds?

Basic Research Focus:

Nitrile and nitro groups are versatile handles for constructing heterocycles like benzimidazoles or quinazolines.

Methodological Answer:

- Cyclization Reactions: Reduce the nitro group to an amine (H₂/Pd-C), then react with aldehydes to form imidazole rings. Monitor intermediates via LC-MS .

- Nitrile Conversion: Hydrolyze nitrile to carboxylic acid (H₂SO₄/H₂O, reflux) for use in peptide coupling or lactam formation .

What analytical challenges arise in quantifying trace impurities in this compound batches?

Advanced Research Focus:

Impurities like dehalogenated byproducts or oxidation derivatives can affect downstream applications.

Methodological Answer:

- GC-MS with Derivatization: Silylate hydroxylated impurities (e.g., 3-chloro-4-nitrobenzamide) with BSTFA to enhance volatility and detection limits (ppb range) .

- HPLC-DAD/ELSD: Pair diode-array detection (DAD) with evaporative light scattering (ELSD) to quantify non-UV-active impurities (e.g., aliphatic side products) .

How do steric and electronic effects influence the crystallization behavior of this compound?

Advanced Research Focus:

Molecular packing and intermolecular interactions (e.g., π-stacking, halogen bonds) dictate crystal morphology.

Methodological Answer:

- Crystallization Solvents: Use ethyl acetate/hexane mixtures to promote slow nucleation. The nitro group’s dipole enhances π-π stacking, while Cl···N≡C halogen bonds stabilize the lattice .

- Single-Crystal Analysis: Refine SHELXL parameters to model disorder in nitro group orientations, particularly in polar space groups (e.g., P2₁/c) .

What safety protocols are critical for handling this compound in high-throughput screening?

Basic Research Focus:

While avoiding basic safety questions, advanced protocols address scalability and automation risks.

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.